molecular formula C7H10O3 B3052442 2-(Vinyloxy)ethyl acrylate CAS No. 41440-38-4

2-(Vinyloxy)ethyl acrylate

Cat. No.: B3052442
CAS No.: 41440-38-4
M. Wt: 142.15 g/mol
InChI Key: NBTXFNJPFOORGI-UHFFFAOYSA-N
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Description

2-(Vinyloxy)ethyl acrylate is a hybrid monomer that combines both acryloyl and vinyl ether groups within a single molecule. This unique structure allows it to participate in both free radical and cationic polymerization processes. The compound is a colorless liquid with low viscosity and low odor, making it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)ethyl acrylate can be synthesized through the reaction of ethylene glycol vinyl ether with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Mechanism of Action

The mechanism of action of 2-(Vinyloxy)ethyl acrylate involves its dual functionality:

Properties

IUPAC Name

2-ethenoxyethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTXFNJPFOORGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436210
Record name 2-Propenoic acid, 2-(ethenyloxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41440-38-4
Record name 2-Propenoic acid, 2-(ethenyloxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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